
N-Methyl Acarbose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Acarbose is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the treatment of type 2 diabetes. Acarbose works by inhibiting enzymes that break down carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This compound retains the core structure of acarbose but includes an additional methyl group, which can potentially alter its pharmacological properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Acarbose typically involves the methylation of acarbose. One common method is the reductive methylation of acarbose using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure selective methylation of the desired amine group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms such as Actinoplanes sp. to produce acarbose, followed by chemical methylation. The fermentation process is optimized for high yield, and the methylation step is carefully controlled to ensure purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Acarbose undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Can be reduced to form N-methylated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the methylated nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Methylated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl Acarbose has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on alpha-glucosidase inhibitors.
Biology: Investigated for its potential to modulate carbohydrate metabolism in various organisms.
Medicine: Explored as a potential therapeutic agent for diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
N-Methyl Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels. The methyl group may enhance its binding affinity to the enzyme, potentially increasing its efficacy compared to acarbose.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: The parent compound, widely used as an alpha-glucosidase inhibitor.
Miglitol: Another alpha-glucosidase inhibitor with a different structure but similar mechanism of action.
Voglibose: A third alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Uniqueness
N-Methyl Acarbose is unique due to the presence of the methyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in improved efficacy, reduced side effects, or different metabolic pathways compared to its parent compound and other similar inhibitors.
Propriétés
Formule moléculaire |
C26H45NO18 |
|---|---|
Poids moléculaire |
659.6 g/mol |
Nom IUPAC |
(2S,5S)-5-[(2R,5S)-5-[(2R,5S,6R)-3,4-dihydroxy-6-methyl-5-[methyl-[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C26H45NO18/c1-7-12(27(2)9-3-8(4-28)13(31)16(34)14(9)32)15(33)20(38)25(41-7)44-23-11(6-30)43-26(21(39)18(23)36)45-22-10(5-29)42-24(40)19(37)17(22)35/h3,7,9-26,28-40H,4-6H2,1-2H3/t7-,9+,10?,11?,12-,13+,14+,15?,16+,17?,18?,19?,20?,21?,22-,23-,24+,25-,26-/m1/s1 |
Clé InChI |
ZGQMTANJRGQQSE-HMYUHTNGSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@@H](C(C2O)O)O[C@@H]3C(O[C@@H](C(C3O)O)O)CO)CO)O)O)N(C)[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)N(C)C4C=C(C(C(C4O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


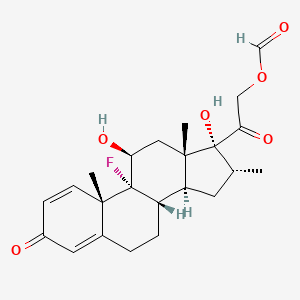
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
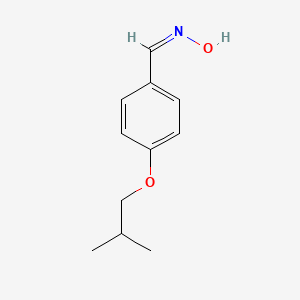
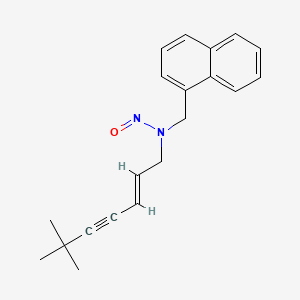
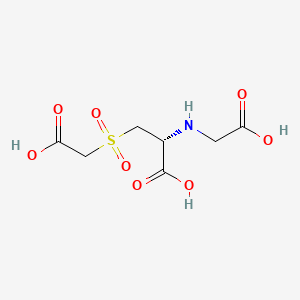
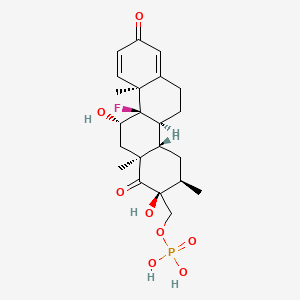

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
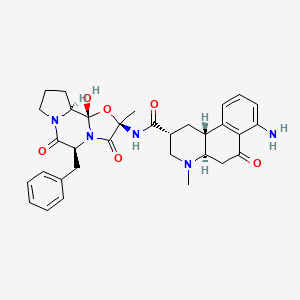
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)

![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
